molecular formula C29H29N3O B389433 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389433
M. Wt: 435.6g/mol
InChI Key: YINWYWNTGNNZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a carbazole moiety and a benzodiazepine core. The presence of these two distinct structural motifs imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole moiety is synthesized by reacting 9-ethylcarbazole with appropriate reagents under controlled conditions.

    Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a series of cyclization reactions involving suitable precursors.

    Coupling of the Carbazole and Benzodiazepine Units: The final step involves coupling the carbazole moiety with the benzodiazepine core under specific reaction conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthetic process to achieve higher yields and purity.

Chemical Reactions Analysis

11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Carbazole Derivatives: Compounds containing the carbazole moiety, which may exhibit similar biological activities.

    Benzodiazepine Derivatives: Compounds with a benzodiazepine core, which are known for their therapeutic applications in treating anxiety and neurological disorders.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in other compounds with only one of these structural motifs.

Properties

Molecular Formula

C29H29N3O

Molecular Weight

435.6g/mol

IUPAC Name

6-(9-ethylcarbazol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29N3O/c1-4-32-24-12-8-5-9-19(24)20-15-18(13-14-25(20)32)28-27-23(16-29(2,3)17-26(27)33)30-21-10-6-7-11-22(21)31-28/h5-15,28,30-31H,4,16-17H2,1-3H3

InChI Key

YINWYWNTGNNZFR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3)C6=CC=CC=C61

Origin of Product

United States

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